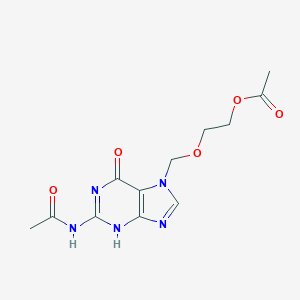

Acétate de 2-((2-acétamido-6-oxo-1H-purin-7(6H)-yl)méthoxy)éthyle

Vue d'ensemble

Description

An impurity of Acyclovir. Aciclovir EP Impurity M

Applications De Recherche Scientifique

Pharmacologie antivirale

Isoacyclovir N,O-diacétate : est un dérivé de l'acyclovir, un médicament antiviral puissant. Il est principalement utilisé pour traiter le virus de l'herpès simplex (HSV), le virus varicelle-zona (VZV) et le virus d'Epstein-Barr (EBV). Le composé inhibe l'ADN polymérase virale, empêchant ainsi la synthèse de l'ADN viral sans affecter les processus cellulaires normaux .

Toxicologie

Le profil toxicologique de Isoacyclovir N,O-diacétate est crucial pour déterminer les niveaux de dosage sûrs. Il est essentiel de comprendre la toxicité du composé pour développer des formulations pharmaceutiques sûres. Des méthodes analytiques telles que la spectrophotométrie et la chromatographie liquide haute performance (HPLC) sont utilisées pour évaluer sa sécurité .

Détection analytique

La détection de Isoacyclovir N,O-diacétate dans les échantillons biologiques est essentielle pour la pharmacocinétique et le suivi thérapeutique. Des techniques telles que la chromatographie liquide/spectrométrie de masse en tandem (LC-MS/MS) et les capteurs électrochimiques sont utilisées pour quantifier le composé dans diverses matrices, garantissant un dosage et une efficacité appropriés .

Méthodes de synthèse

La synthèse de Isoacyclovir N,O-diacétate implique des réactions d'acylation et de condensation. Les matières premières telles que les dérivés de la guanine sont modifiées à l'aide de réactifs tels que Ac2O et l'acide p-toluènesulfonique (p-TsOH) dans le diméthylsulfoxyde (DMSO) pour produire le composé. Ce processus est essentiel pour la production pharmaceutique à grande échelle .

Développement de médicaments

Isoacyclovir N,O-diacétate : joue un rôle dans le développement de nouveaux médicaments antiviraux. Sa relation structure-fonction aide à concevoir de nouveaux composés avec une efficacité améliorée et des effets secondaires réduits. Il sert de précurseur dans la synthèse d'agents antiviraux de nouvelle génération .

Mécanisme D'action

Target of Action

N,O-Diacetate Isoacyclovir, also known as 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, is an impurity of Acyclovir . Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Therefore, the primary targets of N,O-Diacetate Isoacyclovir are likely to be the same.

Mode of Action

After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway affected by N,O-Diacetate Isoacyclovir is the DNA replication pathway of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating its DNA and thus inhibits the proliferation of the virus .

Pharmacokinetics

Acyclovir demonstrates biexponential elimination, with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . The drug is distributed into all tissues, with concentrations in the kidney being the highest (10 times the simultaneous plasma concentration) and in central nervous tissue the lowest (25 to 70% of the corresponding plasma concentration) . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion, with only a small percentage of the dose being oxidised to 9-carboxymethoxy-methylguanine (which is the only significant metabolite of acyclovir in man) .

Result of Action

The result of the action of N,O-Diacetate Isoacyclovir is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to a decrease in the proliferation of the virus and thus helps in controlling the infection .

Propriétés

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOYFXLWONEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238673 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-60-2 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)